2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-amine dihydrochloride
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Overview
Description
2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is a chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound contains a trifluoromethyl group, a pyrazole ring, and an amine group, making it a versatile molecule for chemical synthesis and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-amine dihydrochloride typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF₃I) or trifluoromethyl sulfonic acid (CF₃SO₃H) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming corresponding oxides or imines.
Reduction: Reduction reactions can convert the pyrazole ring or the trifluoromethyl group to other functional groups.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) under acidic or basic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or nucleophiles like sodium azide (NaN₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while substitution reactions can produce a variety of amine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the development of pharmaceuticals and agrochemicals.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their therapeutic potential. The trifluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for new medications.
Industry
In the industrial sector, this compound is used in the development of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, polymers, and electronic materials.
Mechanism of Action
The mechanism of action of 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-amine dihydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to enzymes or receptors, while the pyrazole ring can participate in hydrogen bonding and π-π interactions. These interactions can modulate the activity of biological pathways, leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanone
- 1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-amine
- 2,2,2-Trifluoro-1-(1H-pyrazol-4-yl)ethanol
Uniqueness
Compared to similar compounds, 2,2,2-trifluoro-1-(1H-pyrazol-4-yl)ethan-1-amine dihydrochloride is unique due to the presence of both the trifluoromethyl group and the amine group. This combination provides distinct chemical reactivity and biological activity, making it a versatile compound for various applications.
Properties
CAS No. |
2751611-01-3 |
---|---|
Molecular Formula |
C5H8Cl2F3N3 |
Molecular Weight |
238 |
Purity |
95 |
Origin of Product |
United States |
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